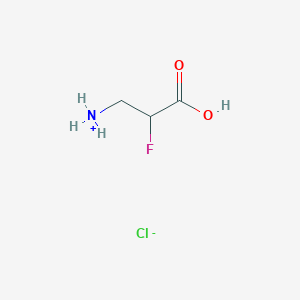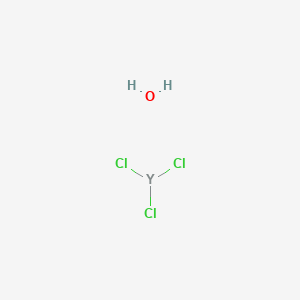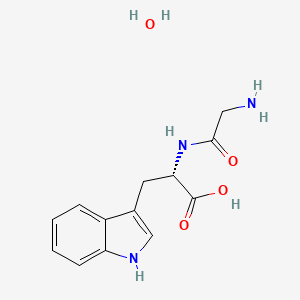
Glycyl-l-tryptophan hydrate
Übersicht
Beschreibung
Glycyl-L-tryptophan hydrate is a compound with the molecular formula C13H15N3O3 . It is a dipeptide formed from glycine and L-tryptophan residues .
Synthesis Analysis
The synthesis of L-tryptophan involves metabolic pathway engineering, which includes inactivating/blocking the competing pathways, increasing the intracellular level of essential precursors, and overexpressing rate-limiting enzymatic steps . A detailed process analysis of a new L-tryptophan producer strain revealed that several of the 4 targeted genetic modifications of the E. coli L-tryptophan producer strain proved to be effective .Molecular Structure Analysis
The molecular weight of this compound is 261.28 g/mol . The IUPAC name is 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 621.8±55.0 °C at 760 mmHg, and a flash point of 329.9±31.5 °C . It also has 6 H bond acceptors, 5 H bond donors, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Fed-batch Production of L-tryptophan : A study by Tröndle et al. (2018) explored the use of glycerol as an alternative substrate for the microbial production of L-tryptophan, demonstrating the viability of this approach with recombinant Escherichia coli.
Spectroscopic Determination in Proteins : Research by Edelhoch (1967) developed a method for determining tryptophan in proteins using spectroscopic techniques. This methodology is crucial for understanding protein composition and structure.
Electrochemical Behavior at Modified Electrodes : A study by Nan et al. (2002) investigated the electrochemical behavior of tryptophan and its derivatives, including Glycyl-tryptophan, at modified electrodes. This research is significant for developing new electrochemical sensors.
Tryptophan Metabolism as Pharmacological Target : The work by Modoux et al. (2020) reviewed the metabolism of L-tryptophan and its potential as a target for therapeutic interventions in various disorders.
Photolysis Studies in Peptides : Research by Lion et al. (1981) explored the UV photolysis of tryptophan-containing peptides in solutions, contributing to our understanding of peptide behavior under UV exposure.
Glucokinase Monitoring by Tryptophan Fluorescence : A study by Zelent et al. (2008) utilized tryptophan fluorescence to study glucokinase, an enzyme crucial for glucose metabolism.
L-tryptophan Production in E. coli : The research by Gu et al. (2012) focused on optimizing L-tryptophan production in Escherichia coli, showing advancements in microbial bioprocessing.
Nutritional and Health Benefits : Friedman's (2018) study Friedman (2018) provided an integrated overview of tryptophan's nutritional significance and its role in various diseases.
Electrochemical Detection of Tryptophan : Zhou et al. (2019) Zhou et al. (2019) developed a novel electrode for detecting tryptophan, highlighting its potential for diagnostic applications.
L-serine Biosensor-Controlled Production : A study by Ferrer et al. (2022) introduced a method for producing L-tryptophan derivatives using a Corynebacterium glutamicum strain with a modified biosensor.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3.H2O/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10;/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19);1H2/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCOSTLLYUESQC-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CN.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



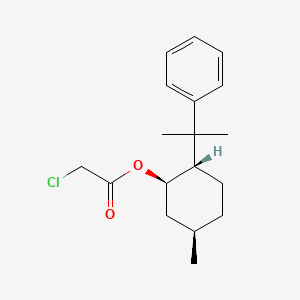
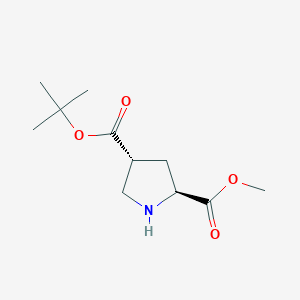
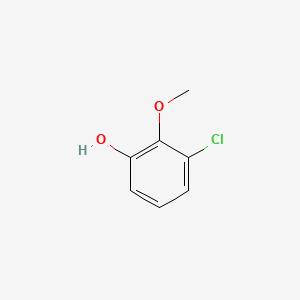

![4-[2-(4-Methoxyphenyl)ethenyl]benzenamine](/img/structure/B7949361.png)

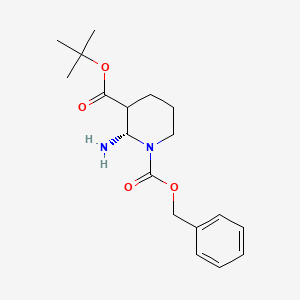
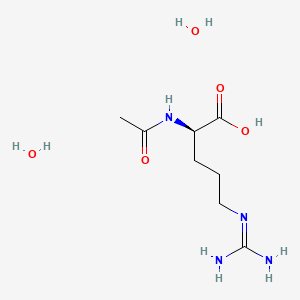
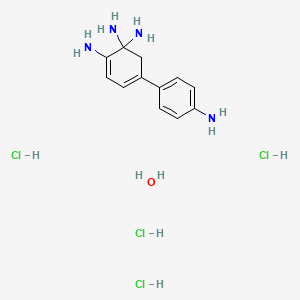
![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-](/img/structure/B7949389.png)
